molecular formula C22H24N4O2S B2854122 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1251567-92-6

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2854122
CAS RN: 1251567-92-6
M. Wt: 408.52
InChI Key: VCFAAVZJOZNLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as PZ-2891, is a small molecule compound that has shown potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves the inhibition of protein kinase B (AKT) activity. AKT is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Inhibition of AKT activity by 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide leads to the activation of the tumor suppressor protein p53, which induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide inhibits cell proliferation, induces apoptosis, and decreases the expression of anti-apoptotic proteins. In diabetic animals, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide improves glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle. In neurological disorder models, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is its specificity for AKT inhibition, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide research. One direction is to investigate its potential in combination therapy with other anti-cancer drugs. Another direction is to study its effects on other signaling pathways involved in cancer progression. In diabetes research, future directions include investigating its effects on other metabolic pathways and its potential in the treatment of diabetic complications. In neurological disorder research, future directions include studying its effects on other neurodegenerative diseases and its potential in combination therapy with other neuroprotective agents.
Conclusion:
In conclusion, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a small molecule compound that has shown potential in the treatment of various diseases. Its specificity for AKT inhibition and ability to induce apoptosis in cancer cells make it a potential candidate for cancer therapy. Its ability to improve glucose tolerance and insulin sensitivity in diabetic animals and neuroprotective effects in neurological disorder models make it a potential candidate for diabetes and neurological disorder therapy. Further research is needed to fully understand the potential of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide in these areas.

Synthesis Methods

The synthesis of 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves several steps, including the reaction of 2-chloronicotinic acid with piperidine, followed by the reaction of the resulting compound with 2-bromo-3-pyrazinylmethanol. The final step involves the reaction of the resulting compound with 2-(2-thienyl)ethanamine hydrochloride to form 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has been studied for its potential in the treatment of various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity. In neurological disorder research, 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide has been shown to have neuroprotective effects.

properties

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-21(24-11-10-19-5-4-16-29-19)17-6-8-18(9-7-17)28-22-20(23-12-13-25-22)26-14-2-1-3-15-26/h4-9,12-13,16H,1-3,10-11,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFAAVZJOZNLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.